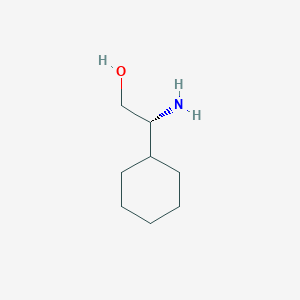

(R)-2-Amino-2-cyclohexylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-cyclohexylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJORIDDPKCJTI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-2-cyclohexylethanol

Executive Summary

This compound is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and drug discovery. Its stereochemically defined structure, featuring both an amino and a hydroxyl group on a chiral center adjacent to a cyclohexyl moiety, makes it a significant precursor for complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and biological activity. This guide provides a comprehensive analysis of the core physical, chiroptical, and spectroscopic properties of this compound, supported by detailed experimental protocols for their determination.

This compound, belonging to the class of 1,2-amino alcohols, is a structurally important molecule. The presence of vicinal amino and hydroxyl groups provides two key points for chemical modification, while the cyclohexyl group imparts lipophilicity and conformational rigidity. Its chirality is of utmost importance; in pharmaceutical development, a single enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. Therefore, access to enantiomerically pure building blocks like this compound is critical for the synthesis of single-stereoisomer drugs[2][3]. The physical properties of such a compound are not mere data points; they are the fundamental parameters that dictate its handling, reactivity, and analytical characterization.

Core Physical Properties

The physical characteristics of this compound are foundational to its practical application. The following table summarizes the available and predicted data. It is crucial to note that while some data is available for the specific (R)-enantiomer, other values are derived from its enantiomer ((S)-form) or related achiral structures, which serve as valuable reference points.

| Property | Value / Observation | Source / Notes |

| CAS Number | 85711-13-3 | [4] |

| Molecular Formula | C₈H₁₇NO | [4][5][6] |

| Molecular Weight | 143.23 g/mol | [4] |

| Physical Form | Solid | [4] |

| Appearance | Off-white to light yellow solid | Based on (S)-enantiomer |

| Melting Point | Data not available for free base. The hydrochloride salt of the (S)-enantiomer melts at 115-117°C[7]. | The melting point is highly sensitive to purity. |

| Boiling Point | Data not available. The related achiral compound 2-cyclohexylethanol boils at 206-207°C (at 745 mmHg)[8]. | The presence of amino and hydroxyl groups suggests strong hydrogen bonding, likely resulting in a high boiling point. |

| Density | ~0.999 g/cm³ (Predicted) | Based on (S)-enantiomer[6]. The related achiral 2-cyclohexylethanol has a density of 0.919 g/mL at 25°C[8]. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt of the (S)-enantiomer is soluble in water and polar organic solvents[7]. The polar amino and hydroxyl groups facilitate solubility in polar media. |

| pKa | 12.85 ± 0.10 (Predicted) | Based on (S)-enantiomer[6] |

Chiroptical Properties: The Signature of Chirality

As a chiral molecule, this compound interacts with plane-polarized light, rotating it in a specific direction. This phenomenon, known as optical activity, is the definitive experimental proof of chirality and is quantified by the specific rotation, [α].

The specific rotation is an intrinsic physical property of a chiral substance. Different enantiomers of the same compound rotate light by an equal magnitude but in opposite directions[9]. For instance, if the (R)-enantiomer is dextrorotatory (+), the (S)-enantiomer will be levorotatory (-) by the same amount under identical conditions[9]. It is critical to understand that there is no simple correlation between the R/S configuration and the direction of rotation (+/-); this must be determined experimentally[9][10].

Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using a polarimeter. The trustworthiness of this measurement relies on careful sample preparation and instrument calibration.

Methodology:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 15-20 minutes for stabilization.

-

Blank Measurement: Fill a clean polarimeter cell of a known path length (e.g., 1.0 dm) with the pure solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg). Dissolve it in a precise volume of the chosen solvent (e.g., in a 10.0 mL volumetric flask) to calculate the concentration (c) in g/100 mL[9].

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Place the filled cell back into the instrument and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula[9]: [α]ᵀλ = α / (l × c) Where:

-

T = Temperature (°C)

-

λ = Wavelength of light (e.g., D-line)

-

α = Observed rotation (degrees)

-

l = Path length of the cell (decimeters, dm)

-

c = Concentration ( g/100 mL)

-

Caption: Workflow for Determining Specific Rotation.

Spectroscopic Signature

Spectroscopic techniques provide a "fingerprint" of a molecule's structure. While specific spectra for this compound are not present in the provided results, its key structural features allow for a reliable prediction of its spectral characteristics.

-

Infrared (IR) Spectroscopy: This technique identifies functional groups.

-

O-H Stretch: A strong, broad absorption is expected in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding[11].

-

N-H Stretch: A moderate absorption (often appearing as one or two sharp peaks for a primary amine) is expected around 3300-3500 cm⁻¹, potentially overlapping with the O-H band[12].

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) will be present, corresponding to the sp³ C-H bonds of the cyclohexyl and ethyl groups[11].

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-OH and -NH₂ Protons: These will appear as broad singlets whose chemical shift is concentration and solvent-dependent. They can be exchanged with D₂O, causing their signals to disappear, which is a key identification method.

-

Cyclohexyl Protons: A complex series of overlapping multiplets is expected in the upfield region (~0.9-1.8 ppm), corresponding to the many non-equivalent protons on the cyclohexyl ring[13].

-

-CH(N)- and -CH₂(O)- Protons: The protons on the chiral carbon and the adjacent methylene carbon will appear as distinct multiplets, likely in the 2.5-4.0 ppm range. Their splitting patterns will be complex due to coupling with each other and adjacent protons.

-

-

¹³C NMR: The molecule has 8 distinct carbon atoms, so 8 signals are expected. The carbon bearing the -OH group will be in the ~60-70 ppm range, the carbon bearing the -NH₂ group will be in the ~50-60 ppm range, and the various cyclohexyl carbons will appear in the upfield ~25-45 ppm region.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and information about fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.23) should be observable, though it may be of low intensity[12]. The presence of nitrogen means the molecular ion peak will have an odd-numbered mass, consistent with the Nitrogen Rule[12].

-

Fragmentation: Common fragmentation pathways would include the loss of water (M-18) from the alcohol, or cleavage adjacent to the amino and hydroxyl groups.

-

General Workflow for Physical Property Characterization

A systematic approach is essential for accurately characterizing a novel or synthesized compound. The following workflow outlines the logical progression of experiments.

Caption: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry solid sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid heating run first to get an approximate melting point.

-

Allow the apparatus to cool.

-

Perform a second, slower run (1-2°C per minute) with a new sample, starting from ~15-20°C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Protocol: Solubility Screening

Understanding solubility is crucial for choosing appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Test Procedure:

-

Place a small, consistent amount of the solid (e.g., ~10 mg) into separate, labeled test tubes.

-

Add the first solvent dropwise (e.g., 0.1 mL at a time), agitating after each addition.

-

Observe if the solid dissolves.

-

-

Classification: Classify the solubility qualitatively as:

-

Soluble: Dissolves in < 1 mL of solvent.

-

Slightly Soluble: Requires > 1 mL of solvent or dissolves partially.

-

Insoluble: Does not visibly dissolve.

-

Conclusion

This compound is a chiral building block whose utility is fundamentally linked to its physical properties. While comprehensive experimental data for this specific enantiomer is sparse in the public domain, a robust profile can be constructed from predicted values, data from its enantiomer, and analysis of related achiral compounds. Its solid nature, high polarity, and characteristic chiroptical and spectroscopic signatures define its identity. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring the quality and suitability of this compound for its critical role in advancing chemical synthesis and drug development.

References

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. Chiral Alcohols [sigmaaldrich.cn]

- 3. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 85711-13-3 [sigmaaldrich.com]

- 5. (S)-2-Amino-2-cyclohexylethanol | CymitQuimica [cymitquimica.com]

- 6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL CAS#: 845714-30-9 [m.chemicalbook.com]

- 7. Buy (S)-2-Amino-2-cyclohexylethanol Hydrochloride (EVT-3180393) | 845555-46-6 [evitachem.com]

- 8. 2-Cyclohexylethanol | CAS 4442-79-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lehigh.edu [lehigh.edu]

- 13. 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum [chemicalbook.com]

Synthesis of enantiomerically pure (R)-2-Amino-2-cyclohexylethanol

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-2-Amino-2-cyclohexylethanol

Authored by: Gemini, Senior Application Scientist

Abstract

Enantiomerically pure vicinal amino alcohols are cornerstone chiral building blocks in modern drug discovery and development. Their defined stereochemistry is frequently essential for potent and selective interaction with biological targets.[1][2][3] This guide provides a comprehensive technical overview of robust and scalable methodologies for synthesizing this compound, a valuable synthon for active pharmaceutical ingredients (APIs). We will dissect three principal synthetic paradigms: asymmetric synthesis, classical chiral resolution, and biocatalysis. For each approach, this document explains the underlying chemical principles, provides detailed, field-tested experimental protocols, and presents a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of this compound

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, including antiviral agents, beta-blockers, and anticancer drugs.[1] The specific three-dimensional arrangement of the amine and hydroxyl groups is often the critical determinant of a molecule's efficacy and safety profile, as enantiomers can exhibit vastly different pharmacological activities.[1] this compound, with its bulky cyclohexyl group, provides a unique lipophilic scaffold that is increasingly utilized in the design of novel therapeutics. Its rigid structure can impart favorable conformational constraints on a drug molecule, enhancing binding affinity to target proteins.[4] The development of efficient, stereoselective, and scalable synthetic routes to this compound is therefore of significant industrial and academic importance.[1]

This guide moves beyond a simple recitation of reactions to provide a causal explanation for experimental choices, empowering researchers to not only replicate but also adapt these methodologies.

Strategic Overview of Synthetic Methodologies

The synthesis of a single enantiomer like this compound can be approached through several distinct strategies. The primary methods, each with its own set of advantages and challenges, are:

-

Asymmetric Synthesis: This elegant approach creates the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary. It is often the most atom-economical method.

-

Chiral Resolution: This classical technique involves synthesizing the racemic mixture of the amino alcohol and then separating the two enantiomers. The most common method relies on the formation of diastereomeric salts with a chiral resolving agent.[5][] While robust, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[5]

-

Biocatalysis: This modern approach utilizes enzymes (either isolated or in whole-cell systems) to catalyze the stereoselective transformation. Biocatalysis is renowned for its exceptional selectivity under mild, environmentally friendly conditions.[7][8]

The following sections will provide in-depth protocols and mechanistic insights for each of these powerful strategies.

Methodology I: Asymmetric Synthesis via Chiral Auxiliary

One of the most reliable methods for asymmetric synthesis of amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide, a reagent developed and popularized by the Ellman laboratory.[9] This approach involves the condensation of the chiral sulfinamide with a ketone, followed by a diastereoselective reduction and subsequent removal of the auxiliary.

Causality and Experimental Rationale

The chiral tert-butanesulfinyl group serves as a powerful stereodirecting group. After condensation with a ketone (2-amino-2-cyclohexylethanone), it forms an N-sulfinyl ketimine. The bulky tert-butyl group effectively shields one face of the C=N double bond. Consequently, the delivery of a hydride reducing agent occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically pure primary amine.

Experimental Workflow Diagram

Caption: Asymmetric synthesis via a chiral sulfinamide auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of the N-tert-Butanesulfinyl Imine

-

To a solution of 2-cyclohexyl-2-oxoacetaldehyde (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add titanium (IV) ethoxide (2.0 eq) dropwise and stir the resulting mixture at room temperature for 12-18 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding brine.

-

Filter the mixture through a pad of celite and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Auxiliary Cleavage

-

Dissolve the crude sulfinamide from the reduction step in methanol.

-

Add a solution of HCl in methanol (e.g., 3 M) and stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize excess acid and remove the cleaved auxiliary.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to afford pure this compound.

Validation: The enantiomeric excess (ee) of the final product must be determined by chiral HPLC analysis.[1]

Methodology II: Chiral Resolution of Racemic Amine

Chiral resolution is a pragmatic and widely used industrial method for separating enantiomers.[5] The strategy hinges on reacting the racemic amino alcohol with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]

Causality and Experimental Rationale

The reaction of a racemic base (R/S)-amine with a single enantiomer of a chiral acid, such as (L)-(+)-tartaric acid, results in two different chemical entities: the (R)-amine-(L)-acid salt and the (S)-amine-(L)-acid salt. These are diastereomers, not mirror images, and thus have distinct solubilities in a given solvent system. By carefully selecting the solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the desired enantiomerically pure amine.

Experimental Workflow Diagram

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Experimental Protocol

Step 1: Preparation of Racemic 2-Amino-2-cyclohexylethanol

-

The racemic amino alcohol can be prepared via standard methods, such as the reduction of 2-amino-2-cyclohexylacetophenone with sodium borohydride.

Step 2: Diastereomeric Salt Formation and Crystallization

-

Dissolve racemic 2-Amino-2-cyclohexylethanol (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.

-

In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in the minimum amount of the same solvent.

-

Add the tartaric acid solution to the amine solution. The mixture may become cloudy as the salts begin to form.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization. The (R)-amine-(L)-tartrate salt is often the less soluble diastereomer.

Step 3: Isolation and Liberation of the (R)-Enantiomer

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

To confirm enrichment, a small sample of the salt can be basified and analyzed by chiral HPLC. The mother liquor will be enriched in the (S)-enantiomer.

-

Recrystallize the salt from fresh solvent if necessary to achieve high diastereomeric purity.

-

Dissolve the purified diastereomeric salt in water and add aqueous NaOH (e.g., 2 M) until the pH is >11.

-

Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous K₂CO₃ or MgSO₄, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched this compound.

Methodology III: Biocatalytic Synthesis

Biocatalysis offers a powerful and sustainable alternative for producing chiral compounds.[8] Enzymes such as amine dehydrogenases (AmDHs) or keto reductases (KREDs) can perform highly selective transformations that are often difficult to achieve with traditional chemical catalysts.[10][11] For the synthesis of this compound, a reductive amination of an α-hydroxy ketone precursor is a highly attractive route.[10]

Causality and Experimental Rationale

Engineered amine dehydrogenases (AmDHs) are capable of catalyzing the direct reductive amination of a ketone to a chiral amine with exquisite stereoselectivity.[10] The reaction requires a source of ammonia (e.g., ammonium chloride) and a reducing cofactor, typically NADH or NADPH. The enzyme's active site is a precisely shaped chiral environment that binds the ketone substrate in a specific orientation. This orientation dictates that the hydride transfer from the cofactor and the addition of the amino group occur stereospecifically, leading to the formation of a single enantiomer of the product. A cofactor recycling system, such as formate dehydrogenase (FDH) with sodium formate, is almost always employed to regenerate the expensive NADH in situ, making the process economically viable.[11][12]

Experimental Workflow Diagram

Caption: Biocatalytic synthesis using an amine dehydrogenase with cofactor recycling.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Add sodium formate (1.5 eq) and ammonium chloride (5-10 eq).

-

Add the cofactor NAD⁺ (0.01 eq).

-

Add the enzymes: a suitable (R)-selective amine dehydrogenase and formate dehydrogenase.

-

Initiate the reaction by adding the substrate, 1-cyclohexyl-2-hydroxyethan-1-one (1.0 eq), dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

Step 2: Biotransformation

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation.

Step 3: Product Isolation

-

Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or by centrifuging to remove the enzyme (if using whole cells or immobilized enzyme).

-

Adjust the pH of the aqueous layer to >11 with NaOH to ensure the product is in its free base form.

-

Extract the product into the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or crystallization as needed.

Characterization and Purity Analysis

Regardless of the synthetic route chosen, rigorous characterization is essential.

-

Structural Verification: The identity and structural integrity of the synthesized this compound should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Enantiomeric Purity: The determination of enantiomeric excess (% ee) is the most critical analysis for this target molecule. This is reliably achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns).[1][13] A small sample of the final product is derivatized if necessary and injected onto the column, and the relative peak areas of the two enantiomers are used to calculate the % ee.

Comparative Analysis of Synthetic Routes

| Feature | Asymmetric Synthesis (Chiral Auxiliary) | Chiral Resolution | Biocatalysis (Reductive Amination) |

| Stereoselectivity | Very High (Often >98% de) | N/A (Separation) | Excellent (Often >99% ee) |

| Theoretical Yield | High (<100%) | Low (≤50%) | High (<100%) |

| Scalability | Good, but can be limited by reagent cost | Excellent, widely used in industry | Good and improving rapidly |

| Reagents | Stoichiometric chiral auxiliary, cryogenic conditions | Stoichiometric resolving agent | Catalytic enzyme, mild aqueous conditions |

| Pros | High stereocontrol, high theoretical yield | Robust, well-established technology | "Green" process, exceptional selectivity, mild conditions |

| Cons | Cost of auxiliary, removal of byproducts | Inherent 50% loss of material, often requires optimization | Enzyme availability/cost, substrate scope can be limited |

Conclusion

The synthesis of enantiomerically pure this compound is a critical enabling step for the development of novel pharmaceuticals. This guide has detailed three distinct and powerful methodologies—asymmetric synthesis, chiral resolution, and biocatalysis—to achieve this goal.

-

Asymmetric synthesis offers an elegant and high-yielding route, ideal for research and development where atom economy is valued.

-

Chiral resolution remains a workhorse for large-scale industrial production due to its robustness and scalability, despite its inherent yield limitation.

-

Biocatalysis represents the cutting edge of sustainable chemical manufacturing, providing unparalleled selectivity under environmentally benign conditions.[7]

The choice of method will ultimately depend on factors such as the required scale, cost of goods, available equipment, and environmental considerations. By understanding the fundamental principles and practical execution of each approach, researchers and drug development professionals can make informed decisions to efficiently advance their discovery and manufacturing programs.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Signature of (R)-2-Amino-2-cyclohexylethanol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (R)-2-Amino-2-cyclohexylethanol, a chiral amino alcohol with significant potential in pharmaceutical synthesis. Given the absence of publicly available experimental spectra for this specific enantiomer, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive analysis serves as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related chiral synthons.

Molecular Structure and Its Spectroscopic Implications

This compound is a chiral molecule featuring a cyclohexyl ring, a stereocenter at the C2 carbon, and primary amino and hydroxyl functional groups. This unique combination of structural elements gives rise to a distinct spectroscopic fingerprint. The cyclohexyl group will dominate the aliphatic region of the NMR spectra, while the amino and hydroxyl groups will produce characteristic signals in both NMR and IR spectroscopy. The overall structure will also dictate the fragmentation patterns observed in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show a complex aliphatic region due to the cyclohexyl protons, along with distinct signals for the protons on the ethanol backbone and the exchangeable protons of the amino and hydroxyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Cyclohexyl protons (CH, CH₂) | 0.8 - 1.9 | Multiplet (m) | A complex, overlapping region of signals from the 11 protons on the cyclohexyl ring. |

| Methine proton (CH-N) | 2.5 - 3.0 | Multiplet (m) | This proton is adjacent to the amino group and the cyclohexyl ring, leading to complex splitting. |

| Methylene protons (CH₂-O) | 3.4 - 3.8 | Multiplet (m) | Diastereotopic protons due to the adjacent chiral center, potentially appearing as a complex multiplet. |

| Amine protons (NH₂) | Broad singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. | |

| Hydroxyl proton (OH) | Broad singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl carbons (CH₂) | 25 - 40 | Multiple signals expected for the different carbons of the cyclohexyl ring. |

| Methine carbon (CH-N) | 55 - 65 | The carbon of the chiral center, attached to the nitrogen. |

| Methylene carbon (CH₂-O) | 60 - 70 | The carbon attached to the hydroxyl group. |

Rationale Behind NMR Predictions

The predicted chemical shifts are based on the analysis of related structures. For instance, in 2-cyclohexylethanol, the protons of the ethyl group adjacent to the ring and the hydroxyl group show characteristic shifts that inform our predictions. Similarly, the presence of the electron-withdrawing amino group is expected to deshield the adjacent methine and methylene protons and carbons, shifting their signals downfield compared to a simple alkyl chain.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the NH₂ and OH protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the stretching and bending vibrations of its amine and hydroxyl groups, as well as the C-H bonds of the cyclohexyl ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H and N-H stretching | Strong, Broad |

| 2960 - 2850 | C-H stretching (aliphatic) | Strong |

| 1650 - 1580 | N-H bending (scissoring) | Moderate |

| 1470 - 1445 | C-H bending (scissoring) | Moderate |

| 1150 - 1050 | C-O stretching | Strong |

| 1080 - 1020 | C-N stretching | Moderate |

Rationale and Interpretation

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of two overlapping broad peaks in this region would be a strong indicator of both functional groups. The strong aliphatic C-H stretching bands are characteristic of the cyclohexyl group.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder and press into a transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

An In-depth Technical Guide to (R)-2-Amino-2-cyclohexylethanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(R)-2-Amino-2-cyclohexylethanol, a chiral β-amino alcohol, is a valuable building block in modern organic and medicinal chemistry. Its structural rigidity, conferred by the cyclohexyl moiety, and the stereochemically defined arrangement of its amino and hydroxyl groups make it a significant synthon for the development of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, stereoselective synthesis, and established applications, particularly its role as a chiral auxiliary and a precursor in the synthesis of pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chiral compound.

Introduction: The Significance of Chiral β-Amino Alcohols

The β-amino alcohol motif is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The precise spatial orientation of the amino and hydroxyl groups is often critical for conferring specific biological activities or for directing the stereochemical outcome of a chemical transformation. This compound, also known as D-Cyclohexylglycinol, belongs to this important class of compounds. Its chirality, coupled with the lipophilic and conformationally restricted cyclohexyl group, provides a unique set of properties that are highly sought after in the design of new chemical entities. This guide aims to be a definitive resource on this compound, consolidating its core technical data and exploring its practical applications.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 85711-13-3 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [3][4][5] |

| Molecular Weight | 143.23 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Optical Rotation [α] | -9° | [1] |

| Purity | ≥97% (typical) | [3] |

| Storage Conditions | 2-8°C, inert atmosphere | [2] |

The structure of this compound is characterized by a stereogenic center at the carbon atom bearing both the amino and the cyclohexyl groups. This defined stereochemistry is the source of its utility in asymmetric synthesis.

Stereoselective Synthesis

The primary and most efficient route for the synthesis of enantiomerically pure this compound is through the reduction of its corresponding chiral amino acid precursor, (R)-2-amino-2-cyclohexylacetic acid (also known as D-cyclohexylglycine). This "chiral pool" approach leverages the readily available and optically pure amino acid to produce the target amino alcohol without the need for complex asymmetric catalysis or resolution of a racemic mixture.

Synthetic Pathway Overview

The overall transformation involves the reduction of the carboxylic acid functional group of D-cyclohexylglycine to a primary alcohol. This is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Caption: Synthetic route from D-cyclohexylglycine.

Experimental Protocol: Reduction of D-Cyclohexylglycine

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

(R)-2-amino-2-cyclohexylacetic acid (D-Cyclohexylglycine)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or other suitable extraction solvent

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (typically 2-3 molar equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Precursor: D-Cyclohexylglycine (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ suspension at room temperature. The addition should be controlled to manage any exothermic reaction.

-

Reaction: The reaction mixture is heated to reflux (approximately 65-70°C) and maintained for several hours (typically 4-12 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: After completion, the reaction mixture is cooled to 0°C in an ice bath. The excess LiAlH₄ is carefully quenched by the sequential and slow addition of water, followed by 1 M aqueous NaOH solution, and then more water (a Fieser workup). This procedure is highly exothermic and requires careful control.

-

Workup: The resulting mixture is filtered to remove the aluminum salts. The filtrate is then extracted multiple times with a suitable organic solvent such as dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by crystallization or column chromatography.

Applications in Drug Discovery and Asymmetric Synthesis

Chiral β-amino alcohols are cornerstones in the synthesis of enantiomerically pure pharmaceuticals. They can be incorporated into the final drug structure or used as transient chiral auxiliaries to control the stereochemistry of key bond-forming reactions.

Role as a Chiral Building Block

This compound serves as a chiral synthon, providing a pre-defined stereocenter that can be elaborated into a more complex active pharmaceutical ingredient (API). The combination of the amine and alcohol functionalities allows for a wide range of chemical transformations, including N-alkylation, acylation, and O-alkylation, to build up the target molecule. While specific examples of marketed drugs containing the this compound scaffold are not prevalent in publicly accessible literature, its structural motifs are highly relevant to compounds targeting a variety of biological systems. For instance, related amino alcohol structures are found in antiviral and anticancer agents.[6]

Utility as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This compound is an ideal candidate for this role.

Mechanism of Action as a Chiral Auxiliary:

-

Attachment: The amino alcohol is covalently bonded to a prochiral substrate, for example, by forming an amide with a carboxylic acid.

-

Stereodirection: The bulky cyclohexyl group and the chiral center of the auxiliary create a sterically hindered environment around the reaction center. This forces an incoming reagent to approach from the less hindered face, leading to the formation of one diastereomer in excess.

-

Cleavage: After the reaction, the auxiliary is cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched target molecule.

Caption: General workflow for using a chiral auxiliary.

While specific, high-impact examples for this compound are proprietary or less documented, its structural analogue, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be an effective chiral auxiliary in asymmetric alkylation and aldol reactions, achieving excellent diastereoselectivities (>99%).[7] This strongly supports the potential of this compound for similar applications.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from the chiral pool, combined with its well-defined stereochemistry and useful bifunctionality, makes it an attractive tool for the construction of complex, enantiomerically pure molecules. While its full potential in blockbuster pharmaceuticals may yet to be fully realized or disclosed, the fundamental principles of its utility as both a synthon and a chiral auxiliary are well-established. As the demand for stereochemically pure drugs continues to grow, the importance of foundational chiral molecules like this compound in the drug discovery and development pipeline is set to increase. Future research will likely focus on incorporating this and similar scaffolds into novel therapeutic agents and developing new catalytic systems where it can act as a chiral ligand.

References

- 1. 85711-13-3 D-Cyclohexylglycinol AKSci V8127 [aksci.com]

- 2. 85711-13-3|D-CHG-OL|BLD Pharm [bldpharm.com]

- 3. This compound | 85711-13-3 [sigmaaldrich.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 2-Amino-2-cyclohexylethanol | CAS#:99839-72-2 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of (R)-2-Amino-2-cyclohexylethanol

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Amino-2-cyclohexylethanol

Abstract

This compound is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development and manufacturing. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its structural features and data from analogous compounds. Furthermore, it offers detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers and drug development professionals to conduct robust and reliable assessments.

Introduction to this compound

This compound, a chiral 1,2-amino alcohol, possesses a unique combination of functional groups: a primary amine, a primary alcohol, and a bulky, non-polar cyclohexyl group. This trifecta of functionalities imparts a specific set of physicochemical properties that dictate its behavior in various solvent systems and under different environmental conditions. The stereochemistry of the molecule further adds to its complexity and is a critical consideration in its application, particularly in the synthesis of enantiomerically pure pharmaceuticals.

The presence of both a hydrogen-bond-donating and -accepting amino group, along with a hydroxyl group, suggests a degree of polarity. However, the large, hydrophobic cyclohexyl ring significantly influences its overall solubility profile, creating a molecule with amphiphilic characteristics. Understanding this balance is key to selecting appropriate solvents for reactions, formulations, and purification processes.

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility is fundamental to its application in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively reported in the literature, a predictive analysis based on its structural components can provide valuable insights.

Predicted Solubility

The solubility of this compound is governed by the interplay between its polar and non-polar moieties.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can participate in hydrogen bonding with polar protic solvents.[1] However, the large, non-polar cyclohexyl group is expected to limit its aqueous solubility.[2] It is predicted to have moderate solubility in polar protic solvents, with solubility likely increasing with the alkyl chain length of the alcohol (methanol > ethanol). The solubility of amino acids, which also contain amino and carboxylic acid groups, is known to be influenced by the nature of their side chains, with longer, more hydrophobic side chains generally leading to lower aqueous solubility.[3][4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic cyclohexyl group will favor interaction with non-polar solvents. However, the energetic penalty of desolvating the polar amino and hydroxyl groups will likely result in low solubility in highly non-polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups. Given the compound's mixed polarity, it is anticipated to exhibit good solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | Hydrogen bonding potential of -NH2 and -OH groups is offset by the hydrophobic cyclohexyl group.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable interactions with the polar functional groups without the high energetic cost of disrupting a strong hydrogen-bonding network like water. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The energy required to break the intermolecular hydrogen bonds of the compound is not compensated by the weak van der Waals interactions with the solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.

Methodology: Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination due to its simplicity and reliability.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials, each containing a known volume of the selected solvent.

-

Ensure that a solid phase remains present in all vials to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to assess temperature dependence).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6]

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

-

Diagram of the Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Chemical Stability: Degradation Pathways and Stress Testing

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life.[7] Amino alcohols can be susceptible to several degradation pathways.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be anticipated:

-

Oxidation: The primary amine and primary alcohol are both susceptible to oxidation.[8][9] Oxidation of the amino group can lead to the formation of imines, nitroso, or nitro compounds. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen or residual oxidizing agents from synthesis can initiate these processes.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide, particularly in the presence of moisture, to form carbamates.[10][11] While this is often a reversible process, it can lead to the formation of impurities.

-

Dehydration: Under acidic conditions and at elevated temperatures, elimination of water from the alcohol and a proton from the adjacent carbon could potentially occur, although this is less likely for a primary alcohol compared to secondary or tertiary alcohols.

-

Deamination: While generally requiring more forcing conditions, deamination of the amino group is a possible degradation pathway, particularly at high temperatures or in the presence of specific catalysts.[12]

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[14]

Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).[14] If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or higher temperature can be used.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time.[14] If necessary, use 1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[14]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period (e.g., 48 hours).[14] Also, heat the stock solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from the stressed solutions.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the degradation products.

-

Diagram of the Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile, polar compounds like this compound.

-

Separation Mode: Reversed-phase HPLC is generally suitable.[6] Due to the basic nature of the amino group, an ion-pairing agent might be necessary to achieve good peak shape, or the analysis can be performed at a pH where the amine is protonated.

-

Stationary Phase: A C18 or C8 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a low wavelength (around 200-210 nm) is possible due to the absorbance of the functional groups.[6] For higher sensitivity and selectivity, especially for identifying degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[5]

Conclusion

While specific published data on the solubility and stability of this compound is limited, a strong predictive understanding can be derived from its chemical structure. This guide provides a framework for anticipating its behavior in various solvents and under stress conditions. The detailed experimental protocols herein offer a clear and robust pathway for researchers and drug development professionals to generate the necessary quantitative data to support the advancement of pharmaceutical candidates that utilize this important chiral building block. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for regulatory submissions and successful product development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. lcms.cz [lcms.cz]

- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 8. ir.library.louisville.edu [ir.library.louisville.edu]

- 9. mdpi.com [mdpi.com]

- 10. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of Cyclohexylethanolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) has been a cornerstone of medicinal chemistry for the better part of a century. Within this therapeutic class, cyclohexylethanolamine derivatives have emerged as a significant scaffold, leading to the discovery of potent and selective β2-adrenergic receptor agonists. This technical guide provides a comprehensive overview of the discovery, history, and development of these compounds, from their conceptual origins in early adrenergic research to the synthesis and pharmacological evaluation of key derivatives. We will delve into the critical structure-activity relationships that govern their efficacy and selectivity, with a particular focus on the role of the cyclohexyl moiety. Furthermore, this guide will present detailed synthetic protocols and quantitative pharmacological data to serve as a valuable resource for researchers in the field of respiratory drug discovery.

A Historical Trajectory: From Adrenaline to Selective β2-Agonists

The journey toward modern bronchodilator therapy began with the isolation of adrenaline (epinephrine) in 1901 by Jōkichi Takamine.[1] While effective in treating asthma attacks when administered subcutaneously, its non-selective action on various adrenergic receptors led to significant cardiovascular side effects.[1] The quest for more selective and safer bronchodilators drove the development of synthetic adrenaline congeners. A pivotal moment came in 1940 with the discovery of isoproterenol (isoprenaline), a non-selective β-agonist with reduced side effects compared to adrenaline.[2] The subsequent differentiation of β-adrenoceptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchial smooth muscle) subtypes in 1967 was a watershed moment, paving the way for the design of β2-selective agonists.[3][4]

This led to the synthesis of the first clinically successful short-acting β2-agonist (SABA), salbutamol (albuterol), by a team at Glaxo in 1968.[3] The key structural modification in salbutamol was the replacement of the catechol 3-hydroxyl group with a hydroxymethyl group, which conferred β2-selectivity and resistance to metabolism by catechol-O-methyltransferase (COMT).[5] Another critical feature was the incorporation of a bulky N-alkyl substituent, a tertiary butyl group, which was found to be crucial for β2-selectivity.[5] The success of salbutamol spurred further research into the structure-activity relationships of N-substituted phenylethanolamines, setting the stage for the exploration of other bulky lipophilic groups, including the cyclohexyl moiety.

The development of long-acting β2-agonists (LABAs) like salmeterol and formoterol in the 1990s marked another significant advancement, offering prolonged bronchodilation and improved patient convenience.[2][6] More recently, ultra-long-acting β2-agonists (ultra-LABAs) such as indacaterol, olodaterol, and vilanterol have been introduced, allowing for once-daily dosing.[3][7]

The Cyclohexylethanolamine Scaffold: Rationale and Significance

The general structure of a phenylethanolamine β2-agonist consists of a substituted phenyl ring, an ethanolamine side chain, and a bulky N-alkyl substituent. The N-alkyl group plays a crucial role in determining the affinity and selectivity for the β2-adrenergic receptor. As the bulk of the nitrogen substituent increases, α-receptor agonist activity decreases, while β-receptor activity increases.[5]

The cyclohexyl group, as a bulky and lipophilic moiety, emerged as a promising substituent for several reasons:

-

Bioisosterism: The cyclohexyl group can act as a bioisostere for other bulky alkyl groups like the tertiary-butyl group, potentially offering a different conformational profile within the receptor binding pocket.

-

Lipophilicity: The lipophilicity of the N-substituent is a key determinant of the duration of action of β2-agonists.[8] The cyclohexyl group contributes to the overall lipophilicity of the molecule, which can lead to a longer duration of action by allowing the drug to remain in the airway tissues and act as a depot.[8]

-

Receptor Interactions: The three-dimensional structure of the cyclohexyl ring can facilitate specific hydrophobic interactions within the binding site of the β2-adrenergic receptor, potentially enhancing binding affinity.

One notable example of a cyclohexylethanolamine derivative is hexoprenaline, a β2-selective agonist used as a bronchodilator and tocolytic agent.[9][10] Its structure features two phenylethanolamine moieties linked by a hexamethylene chain, with each nitrogen atom being part of a cyclohexylethanolamine-like structure. The bronchodilator effects of hexoprenaline have been shown to be comparable to those of salbutamol.[11]

Core Synthetic Strategies for Cyclohexylethanolamine Derivatives

The synthesis of cyclohexylethanolamine derivatives generally follows a convergent approach, involving the preparation of a substituted phenylethanolamine core followed by N-alkylation with a cyclohexyl-containing moiety, or the reaction of a phenacyl halide with a cyclohexylamine derivative followed by reduction.

A common and adaptable synthetic route starts from a substituted phenacyl halide (e.g., a bromoacetophenone). This intermediate can then be reacted with a primary or secondary amine containing the desired N-substituent (in this case, cyclohexylamine or a derivative thereof). The resulting α-aminoketone is then reduced to the corresponding ethanolamine.

Below is a generalized synthetic workflow:

Caption: Generalized synthetic workflow for cyclohexylethanolamine derivatives.

Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-2-amino-1-phenylethanol

This protocol describes a representative synthesis of a simple cyclohexylethanolamine derivative. Researchers can adapt this methodology by using appropriately substituted starting materials to generate a library of analogs for SAR studies.

Step 1: Synthesis of 2-(Cyclohexylamino)-1-phenylethan-1-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (50.2 mmol) of 2-bromo-1-phenylethan-1-one in 100 mL of anhydrous acetonitrile.

-

Addition of Reagents: To this solution, add 10.9 mL (100.4 mmol, 2.0 equivalents) of cyclohexylamine and 7.0 g (50.2 mmol, 1.0 equivalent) of anhydrous potassium carbonate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from ethanol to afford 2-(cyclohexylamino)-1-phenylethan-1-one as a white crystalline solid.

Step 2: Reduction to N-Cyclohexyl-2-amino-1-phenylethanol

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 8.0 g (36.8 mmol) of 2-(cyclohexylamino)-1-phenylethan-1-one in 150 mL of methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add 2.8 g (73.6 mmol, 2.0 equivalents) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system to yield N-cyclohexyl-2-amino-1-phenylethanol.[5]

Structure-Activity Relationship (SAR) and Pharmacological Profile

The pharmacological activity of cyclohexylethanolamine derivatives is highly dependent on their chemical structure. The following sections outline the key SAR principles.

Caption: Key structure-activity relationships for phenylethanolamine-based β2-agonists.

The N-Cyclohexyl Substituent

The N-substituent is a primary determinant of β2-receptor selectivity. The bulky and lipophilic nature of the cyclohexyl group generally confers high affinity for the β2-receptor. In a study comparing various N-substituted phenylethanolamines, it was found that increasing the bulk of the N-alkyl group generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity.[5] While the t-butyl group of salbutamol is highly effective, the cyclohexyl group offers a different steric profile that can also lead to potent β2-agonism.

Aromatic Ring Substituents

Substitutions on the phenyl ring are critical for both receptor interaction and metabolic stability.

-

Hydroxyl Groups: Catecholamines (with 3,4-dihydroxy substitution) exhibit maximal β-agonist activity but are susceptible to rapid metabolism by COMT.[5]

-

"Phenol Equivalents": Replacing the 3-hydroxyl group with moieties like a hydroxymethyl group (as in salbutamol) or a formamido group (as in formoterol) maintains β2-agonist activity while preventing COMT-mediated metabolism, thus prolonging the duration of action.[5]

The Ethanolamine Side Chain

The ethanolamine side chain is essential for receptor binding and activation. The hydroxyl group on the β-carbon is crucial for potent agonist activity, as it is believed to form a key hydrogen bond with a serine residue in the binding pocket of the β2-receptor. The stereochemistry at this carbon is also important, with the (R)-enantiomer being the more active isomer.

Mechanism of Action: From Receptor Binding to Bronchodilation

Cyclohexylethanolamine derivatives, like other β2-agonists, exert their therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[7][12] This initiates a cascade of intracellular events:

-

Receptor Activation: The binding of the agonist induces a conformational change in the β2-receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This results in the relaxation of the airway smooth muscle and bronchodilation.[12]

Caption: Signaling pathway of β2-adrenergic receptor agonists.

Quantitative Pharmacological Data

The potency and selectivity of β2-agonists are typically quantified by their EC50 (half-maximal effective concentration) and Ki (inhibitory constant) values, respectively. The following table summarizes representative pharmacological data for some common β2-agonists, illustrating the high potency and selectivity that can be achieved with this class of compounds.

| Compound | Receptor | EC50 (µM) | Selectivity (β2/β1) |

| Salbutamol | β2 | 0.6 | ~30-fold |

| Terbutaline | β2 | 2.3 | ~60-fold |

| Salmeterol | β2 | 0.0012 | >1000-fold |

| Isoprenaline | β1/β2 | 0.08 | Non-selective |

Data adapted from various sources for illustrative purposes.[13][14]

Future Directions and Conclusion

The discovery and development of cyclohexylethanolamine derivatives and other β2-agonists have revolutionized the management of asthma and COPD. The journey from the non-selective adrenaline to highly selective and long-acting agents demonstrates the power of medicinal chemistry and a deep understanding of structure-activity relationships.

Future research in this area is likely to focus on:

-

Biased Agonism: Developing ligands that selectively activate the Gs-protein signaling pathway leading to bronchodilation, while avoiding the β-arrestin pathway which is implicated in receptor desensitization and potential pro-inflammatory effects.[3]

-

Ultra-Long-Acting Agents: The development of more once-daily β2-agonists to improve patient adherence and provide consistent bronchodilation.

-

Combination Therapies: The formulation of single-inhaler therapies combining a LABA or ultra-LABA with a long-acting muscarinic antagonist (LAMA) and/or an inhaled corticosteroid (ICS) to target different aspects of airway obstruction and inflammation.

References

- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The evolution of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-adrenergic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexoprenaline | C22H32N2O6 | CID 3609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 13. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of (R)-2-Amino-2-cyclohexylethanol as a Chiral Building Block

An In-depth Technical Guide to the Commercial Availability, Quality Control, and Handling of (R)-2-Amino-2-cyclohexylethanol

This compound is a valuable chiral amino alcohol that serves as a critical intermediate in advanced chemical and pharmaceutical synthesis.[1][][3] Its bifunctional nature, containing both a primary amine and a primary alcohol on a stereochemically defined cyclohexyl backbone, makes it a versatile building block for the construction of complex, high-value molecules. In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[4][5] Consequently, access to enantiomerically pure starting materials like this compound is a foundational requirement for the synthesis of single-enantiomer pharmaceuticals, ensuring therapeutic efficacy while minimizing potential side effects.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, including key suppliers, quality control methodologies, and essential safety and handling protocols.

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers who cater to the research and development sectors. The compound is typically offered in various purities and quantities, from milligrams to grams, suitable for laboratory-scale synthesis and analysis. While large-scale bulk quantities may require custom synthesis, several reputable vendors list the compound as a catalog item.